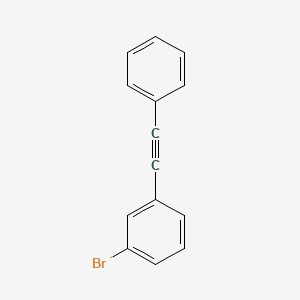

1-Bromo-3-(phenylethynyl)benzene

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-bromo-3-(2-phenylethynyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Br/c15-14-8-4-7-13(11-14)10-9-12-5-2-1-3-6-12/h1-8,11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGDPONBROAZMEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CC2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101297334 | |

| Record name | 1-Bromo-3-(2-phenylethynyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101297334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29778-29-8 | |

| Record name | 1-Bromo-3-(2-phenylethynyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29778-29-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-3-(2-phenylethynyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101297334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Aryl Ethynyl Halides in Chemical Research

Aryl ethynyl (B1212043) halides, the class of compounds to which 1-bromo-3-(phenylethynyl)benzene belongs, are organic molecules that feature a halogen atom and a phenylethynyl group attached to an aromatic ring. This unique combination of functional groups makes them highly significant in chemical research for several reasons.

The presence of both a halogen (in this case, bromine) and a terminal alkyne-like group on the same aromatic scaffold provides two distinct and reactive sites for further chemical transformations. The bromine atom is a versatile handle for a variety of cross-coupling reactions, most notably the Suzuki, Stille, and Buchwald-Hartwig reactions. thieme.deacs.orgnih.gov These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Simultaneously, the ethynyl group (a carbon-carbon triple bond) can also participate in a range of chemical transformations. The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of modern organic synthesis for creating carbon-carbon bonds. researchgate.netrsc.orgresearchgate.net This dual reactivity allows for sequential and selective functionalization, making aryl ethynyl halides powerful building blocks for creating complex and diverse molecular structures. nih.gov

Overview of the Research Landscape for Phenylethynylbenzene Derivatives

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions represent the most powerful and versatile tools for the formation of carbon-carbon bonds, including the C(sp²)-C(sp) bond central to this compound. libretexts.org These methods are favored for their high efficiency, functional group tolerance, and the mild reaction conditions under which they can often be performed. wikipedia.org

The Sonogashira reaction, first reported in 1975, is the preeminent method for coupling terminal alkynes with aryl or vinyl halides. libretexts.orgwikipedia.org The reaction is a cornerstone in the synthesis of this compound, typically involving the cross-coupling of phenylacetylene (B144264) with a dihalobenzene precursor. The classic Sonogashira reaction employs a dual catalytic system consisting of a palladium(0) complex and a copper(I) salt, in the presence of an amine base which also often serves as the solvent. libretexts.orgorganic-chemistry.org The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to activate the alkyne, increasing the reaction rate and allowing for milder conditions, such as room temperature. libretexts.orgwikipedia.org

Achieving the specific meta substitution pattern of this compound requires careful control over the regiochemistry of the Sonogashira reaction. A common strategy involves the selective mono-alkynylation of 1,3-dibromobenzene (B47543). Controlling the stoichiometry of the reactants (using a slight excess of the dihalide relative to the alkyne) and carefully managing reaction conditions are crucial to favor the formation of the monosubstituted product and minimize the competing formation of the 1,3-bis(phenylethynyl)benzene (B3046855) byproduct.

Alternatively, regioselectivity can be pre-determined by using a starting material with differentiated reactivity, such as 1-bromo-3-iodobenzene. The carbon-iodine bond is significantly more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions, allowing for the selective alkynylation at the iodinated position while leaving the bromo group intact for subsequent transformations. This approach provides a highly specific route to the desired 1,3-disubstituted product. The synthesis of specifically substituted benzenes often relies on a strategic ordering of reactions to direct incoming functional groups to the correct positions. libretexts.org

The efficiency of the Sonogashira coupling is highly dependent on the catalytic system employed. While early procedures required harsh conditions, modern catalysis has enabled reactions under mild temperatures. libretexts.orgwikipedia.org The choice of palladium source and, critically, the associated ligands, can dramatically influence reaction outcomes, especially when using less reactive aryl bromides compared to aryl iodides. wikipedia.org

Catalytic Components:

Palladium Precatalysts: A variety of air-stable palladium(II) sources are commonly used, such as PdCl₂(PPh₃)₂, which are reduced in situ to the active Pd(0) species. wikipedia.org Other sources include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄. libretexts.orgrsc.orgacs.org

Copper Co-catalyst: Copper(I) salts, typically copper(I) iodide (CuI), are used to increase the reaction rate. wikipedia.org However, the presence of copper can lead to the undesirable homocoupling of the alkyne (Glaser coupling), necessitating that the reaction be run under an inert atmosphere. wikipedia.org This has spurred the development of copper-free protocols. rsc.org

Base: An amine base, such as triethylamine, diethylamine, or piperidine, is required to neutralize the hydrogen halide byproduct formed during the reaction. wikipedia.org Inorganic bases like K₃PO₄, Cs₂CO₃, and K₂CO₃ can also be effective, particularly in amine-free protocols. acs.org

Ligand Optimization: The ligands coordinated to the palladium center are crucial for stabilizing the catalyst and tuning its reactivity.

Phosphine (B1218219) Ligands: Triphenylphosphine (PPh₃) is a classic ligand. However, for more challenging substrates like aryl bromides, bulky and electron-rich phosphine ligands (e.g., P(t-Bu)₃, XPhos) have been shown to significantly improve catalytic efficiency and expand the substrate scope. libretexts.orgrsc.org

N-Heterocyclic Carbenes (NHCs): NHCs have emerged as highly effective alternatives to phosphine ligands. libretexts.org They form stable complexes with palladium and are excellent σ-donors, which enhances the catalytic activity and can facilitate copper-free couplings. libretexts.orgacs.org

| Palladium Source | Ligand | Co-Catalyst | Base | Key Features | Reference |

|---|---|---|---|---|---|

| PdCl₂(PPh₃)₂ / Pd(PPh₃)₄ | Triphenylphosphine (integral) | CuI | Amine (e.g., Et₃N) | Classic Sonogashira conditions. | wikipedia.org |

| Pd(OAc)₂ / Pd₂(dba)₃ | Bulky, electron-rich phosphines (e.g., P(t-Bu)₃) | None (Copper-free) | Cs₂CO₃ | Effective for less reactive aryl bromides and chlorides. | libretexts.orgrsc.org |

| PdCl₂(MeCN)₂ | Hydrazone ligands | CuI | K₃PO₄ | Phosphine-free and amine-free conditions. | acs.org |

| Pd(II) complexes | N-Heterocyclic Carbene (NHC) | CuI or None | Pyrrolidine, TBAA | High catalyst stability and efficiency; enables copper-free systems. | libretexts.orgwikipedia.org |

| [DTBNpP]Pd(crotyl)Cl | DTBNpP (Bulky Phosphine) | None (Copper-free) | Inorganic Bases (e.g., K₃PO₄) | Air-stable, monoligated precatalyst for room-temperature reactions. | nih.gov |

In a push towards more sustainable and "green" chemistry, significant efforts have been made to adapt the Sonogashira coupling to environmentally benign reaction media, particularly water. rsc.org Performing the reaction in aqueous media can be challenging due to the poor water solubility of many organic substrates and catalysts. rsc.org This issue has been successfully addressed through the use of surfactants, such as sodium dodecyl sulfate (B86663) (SDS) and cetyltrimethylammonium bromide (CTAB). rsc.orgrsc.org These surfactants form micelles in water, creating a microenvironment where the lipophilic reagents can concentrate and react efficiently. rsc.org

Running the Sonogashira reaction in water, often at mild temperatures (e.g., 40 °C), has been shown to give moderate to high yields for the coupling of aryl iodides and bromides. rsc.orgrsc.org Furthermore, advancements have led to the development of Sonogashira protocols that operate under copper-free and non-basic (or amine-free) conditions. rsc.org Eliminating the copper co-catalyst prevents the formation of alkyne homocoupling byproducts, while avoiding volatile and pungent amine bases simplifies product purification and reduces environmental impact. rsc.orgacs.org Some catalytic systems, such as those using oxime-derived palladacycles, have even shown increased activity in water. longdom.org

While palladium remains the dominant metal for Sonogashira-type reactions, other transition metals have been explored as catalysts.

Nickel Catalysis: Nickel-based catalysts have been developed for Sonogashira couplings, providing an alternative to palladium for coupling non-activated alkyl halides with acetylene, although a copper co-catalyst is still required. wikipedia.org

Gold Catalysis: Gold has been reported to act as a heterogeneous catalyst for the coupling of phenylacetylene and iodobenzene (B50100) when supported on cerium(IV) oxide (CeO₂). wikipedia.org In this system, gold nanoparticles are believed to be the active catalytic species. wikipedia.org

Historically, the Sonogashira reaction built upon earlier discoveries in palladium catalysis. The Cassar and Heck reactions of 1975 described the palladium-catalyzed alkynylation of aryl halides, but these methods required harsh conditions like high temperatures to proceed. wikipedia.orgrsc.org The key innovation of the Sonogashira protocol was the addition of a copper co-catalyst, which dramatically increased reactivity and allowed the reactions to be performed under much milder conditions. wikipedia.org

Sonogashira Coupling for Phenylethynylation

Multistep Synthetic Sequences for Complex Phenylethynylbenzene Architectures

The compound this compound is not only a synthetic target but also a versatile building block for constructing more complex molecular architectures. The presence of the bromine atom provides a handle for further functionalization, most commonly through a second cross-coupling reaction.

This sequential, or "domino," coupling approach allows for the programmed synthesis of unsymmetrical diarylalkynes and larger conjugated systems. For instance, the bromine atom in this compound can undergo a subsequent Sonogashira coupling with a different terminal alkyne, or a Suzuki coupling with an arylboronic acid, to yield complex, non-centrosymmetric structures. This strategy is fundamental in the synthesis of oligo(p-phenyleneethynylene)s (OPEs), which are rigid rod-like molecules studied for their fluorescent properties and applications in molecular electronics. scielo.org.mx The step-wise synthesis of 1,4-bis(phenylethynyl)benzene derivatives for applications as liquid crystals further illustrates the utility of Sonogashira intermediates in creating advanced materials. nih.gov

Precursor Synthesis and Halogenation Chemistry

The preparation of these intermediates often involves multi-step sequences that leverage the principles of electrophilic aromatic substitution, including the strategic use of directing groups to achieve the desired meta-substitution pattern, a configuration that is not typically favored in direct halogenation of simple benzene (B151609) rings. rsc.org

Synthesis of Dihalogenated Benzene Precursors

The most common dihalogenated precursor for this synthesis is 1,3-dibromobenzene. Direct bromination of benzene or bromobenzene (B47551) is not a viable method for producing the meta-isomer in high yield, as the bromine substituent is an ortho-, para-director. chemistrysteps.com Therefore, indirect methods are required.

A robust and frequently employed strategy begins with the nitration of benzene. The nitro group is a strong deactivating and meta-directing group, which allows for the selective bromination at the C3 position. Subsequent removal or transformation of the directing nitro group yields the desired 1,3-disubstituted pattern. The reduction of the nitro group to an amine, followed by diazotization and a Sandmeyer reaction, is a classic and effective route to replace the original directing group with a second bromine atom. youtube.com

Table 1: Multi-step Synthesis of 1,3-Dibromobenzene from Benzene

| Step | Reactants | Reagents & Conditions | Product | Purpose |

|---|---|---|---|---|

| 1 | Benzene | HNO₃, H₂SO₄ | Nitrobenzene | Introduction of a meta-directing group. youtube.com |

| 2 | Nitrobenzene | Br₂, FeBr₃ | 3-Bromonitrobenzene | Regioselective bromination at the meta position. |

| 3 | 3-Bromonitrobenzene | Fe, HCl or H₂, Pd/C | 3-Bromoaniline | Reduction of the directing group. |

| 4 | 3-Bromoaniline | NaNO₂, HBr, 0-5 °C | 3-Bromobenzenediazonium bromide | Formation of a diazonium salt. youtube.com |

This interactive table outlines a common synthetic pathway to 1,3-dibromobenzene, highlighting the strategic use of a directing group.

Synthesis of (3-Bromophenyl)acetylene

An alternative and equally important precursor is (3-bromophenyl)acetylene. Its synthesis can be approached in several ways. One effective method involves the Sonogashira coupling of 1,3-dibromobenzene with a protected acetylene, such as trimethylsilylacetylene (B32187) (TMSA). By carefully controlling the reaction stoichiometry, monosubstitution can be favored. The subsequent deprotection of the silyl (B83357) group, typically under mild basic conditions, liberates the terminal alkyne to afford (3-bromophenyl)acetylene. rsc.org

Another classical approach involves the dehydrohalogenation of a suitable precursor, such as 3-bromo-α,β-dibromostyrene, which can be prepared from 3-bromoacetophenone.

Halogenation Chemistry

The introduction of bromine onto an aromatic ring is a cornerstone of the synthesis of these precursors. This is achieved through electrophilic aromatic substitution (EAS). wku.edu The choice of brominating agent and reaction conditions is crucial for controlling selectivity and reactivity.

Bromine with a Lewis Acid: The most common method for brominating deactivated rings (like nitrobenzene) involves using molecular bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). masterorganicchemistry.comlibretexts.org The catalyst polarizes the Br-Br bond, generating a potent "Br+" electrophile that can be attacked by the aromatic ring. chemistrysteps.com

N-Bromosuccinimide (NBS): For more activated or sensitive substrates, N-bromosuccinimide (NBS) serves as a milder source of electrophilic bromine. chemistrysteps.com Its reactivity can be tuned by the choice of solvent and catalyst. For instance, using NBS with a silica (B1680970) gel support has been reported as a good method for regioselective electrophilic aromatic brominations. nih.gov

The directing effects of substituents on the benzene ring determine the regiochemical outcome of halogenation. While alkyl groups and hydroxyl groups are activating and ortho-, para-directing, halogens themselves are deactivating yet still direct incoming electrophiles to the ortho and para positions. chemistrysteps.com Strongly deactivating groups like nitro (-NO₂) and sulfonyl (-SO₃H) are powerful meta-directors, a property that is synthetically exploited to produce precursors like 1,3-dibromobenzene. nih.govlibretexts.org

Table 2: Selected Research Findings in Aromatic Bromination

| Substrate | Brominating Agent | Catalyst/Conditions | Major Product(s) | Key Finding | Citation |

|---|---|---|---|---|---|

| Benzene | Br₂ | FeBr₃ | Bromobenzene | Standard electrophilic aromatic substitution. | libretexts.org |

| Toluene | Br₂ | FeBr₃ | o-Bromotoluene, p-Bromotoluene | The methyl group is an ortho-, para-director. | libretexts.org |

| Nitrobenzene | Br₂ | FeBr₃ | m-Bromonitrobenzene | The nitro group is a meta-director. | youtube.com |

| Phenol | NBS | HBF₄-Et₂O in CH₃CN | 4-Bromophenol | A method for regioselective monobromination of highly activated rings. | nih.gov |

This interactive table summarizes various halogenation reactions, demonstrating the influence of substituents and reagents on the final product distribution.

Investigating the Reactivity and Reaction Mechanisms of 1 Bromo 3 Phenylethynyl Benzene

Halogen-Directed Reactivity in Cross-Coupling Transformations

The bromine atom in 1-bromo-3-(phenylethynyl)benzene serves as a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds through various transition metal-catalyzed cross-coupling reactions. The reactivity of the aryl bromide allows for its selective activation over other potential reaction sites in the molecule.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. For substrates similar to this compound, such as 1-bromo-4-(1-octynyl)benzene, Suzuki couplings with various arylboronic acids have been shown to proceed in high yields. researchgate.net The reaction's success with unprotected ortho-anilines highlights its tolerance for functional groups, a feature applicable to derivatives of this compound. nih.gov The choice of catalyst, such as specialized palladium precatalysts, can be critical for achieving high efficiency, even on a gram scale. nih.gov

Sonogashira Coupling: The Sonogashira reaction couples the aryl bromide with a terminal alkyne, a process co-catalyzed by palladium and copper(I) salts in the presence of a base. organic-chemistry.orgresearchgate.net This reaction is a cornerstone for the synthesis of internal alkynes and more complex conjugated systems. researchgate.netorganic-chemistry.org Modern protocols have been developed that are copper-free and can be performed at room temperature using highly active, air-stable palladium precatalysts, broadening the reaction's applicability and functional group tolerance. nih.gov These methods are effective for a wide range of aryl bromides, including those with electron-donating and electron-withdrawing groups. nih.gov

Below is a table summarizing typical conditions for Suzuki-Miyaura and Sonogashira coupling reactions involving similar aryl bromides.

| Reaction Type | Aryl Bromide | Coupling Partner | Catalyst System | Conditions | Yield | Reference |

| Suzuki-Miyaura | 1-bromo-4-(1-octynyl)benzene | Phenylboronic acid | Pd-catalyst II (1 mol%) | Water/TBAB/K₂CO₃, 60 °C, 2 hr | 95% | researchgate.net |

| Suzuki-Miyaura | 2-Bromoaniline derivative | Benzylboronic ester | CataXCium A Pd G3 | Dioxane/Water, K₃PO₄ | 91% | nih.gov |

| Sonogashira (Cu-free) | 1-Bromo-3,5-dimethoxybenzene | 3-Ethynylpyridine | [DTBNpP]Pd(crotyl)Cl (P2) | TMP, DMSO, rt, 18 hr | 97% | nih.gov |

| Sonogashira (Cu-free) | Aryl Bromide | Terminal Alkyne | Pd/P(t-Bu)₃, ZnCl₂ | THF, rt | General | organic-chemistry.org |

Intramolecular Cyclization Pathways Initiated by Phenylethynyl and Bromo Moieties

The dual functionality of this compound allows for sophisticated intramolecular reactions where both the bromo and phenylethynyl groups participate. These cyclizations are powerful methods for constructing complex polycyclic and heterocyclic frameworks from a relatively simple linear precursor.

Cascade reactions, or domino reactions, involve a sequence of intramolecular transformations where the product of one step becomes the substrate for the next, all occurring in a single pot. In the context of this compound and its derivatives, these cascades can be initiated to form polycyclic aromatic hydrocarbons (PAHs). For instance, palladium-catalyzed [3+3] annulation strategies have been developed to synthesize PAHs from smaller aromatic fragments. researchgate.netrsc.org While not a direct intramolecular cyclization of the starting material alone, these strategies often involve an initial cross-coupling followed by an intramolecular C-H arylation, demonstrating the potential for cascade processes.

A more direct application involves the treatment of alkyne-substituted PAHs with reagents like boron tribromide (BBr₃), which can lead to a cascade involving cyclization and boron migration to form boron-doped PAHs. nih.govnih.gov Similarly, benzannulated enyne-allenes, which can be conceptually derived from precursors like this compound, can undergo cascade radical cyclizations that even lead to the unusual cleavage of a benzene (B151609) ring to form complex structures like bifluorenylidenes. nih.gov

Annulation, or ring-forming, strategies using this compound derivatives are employed to construct fused heterocyclic systems containing heteroatoms like nitrogen, oxygen, or sulfur. These methods are crucial for synthesizing pharmacologically and materially important scaffolds. nih.govlongdom.orgresearchgate.net

One approach involves an initial intermolecular reaction to introduce a heteroatom-containing group, followed by an intramolecular cyclization. For example, o-alkynyl arylamines, which could be synthesized from this compound via a Buchwald-Hartwig amination, undergo regioselective intramolecular cyclization to form poly-functionalized indoles. nih.gov Another powerful method is the Mallory photoreaction, where arylthienylethenes undergo photochemical oxidative cyclization to create thieno-annelated polycyclic aromatic compounds. rsc.org While this is an intermolecular example, it showcases the principle of using a C-C double or triple bond to fuse aromatic systems.

The table below provides examples of cyclization reactions leading to fused heterocyclic systems.

| Starting Material Type | Reaction Type | Product Type | Key Features | Reference |

| o-Alkynyl arylamines | Electrophilic Selenocyclization | 3-Selenylindoles | Metal-free, regioselective intramolecular cyclization. | nih.gov |

| Arylthienylethenes | Mallory Photoreaction | Thieno-annelated PAHs | Photochemical oxidative cyclization to form fused systems. | rsc.org |

| Bis-chalcones | Cyclocondensation | Pyridines, Pyrimidines, Pyrans | Reaction with various reagents to form different six-membered heterocycles. | longdom.org |

Nucleophilic and Radical Reactions Involving the Phenylethynyl Group

The carbon-carbon triple bond of the phenylethynyl group is an electron-rich region of the molecule, making it susceptible to attack by both electrophiles and radicals. While nucleophilic attack on a neutral alkyne is less common without activation, radical additions are a significant pathway for reactivity.

The phenylethynyl radical (C₆H₅C≡C•) is a highly reactive intermediate that can be generated from precursors like (bromoethynyl)benzene (B1266612) via pyrolysis. bohrium.comrsc.org This radical is destabilized compared to other carbon-centered radicals like the methyl radical. rsc.org Once formed, the phenylethynyl radical can undergo several reactions. It readily abstracts a hydrogen atom from its environment to form ethynylbenzene. bohrium.comrsc.org More complexly, it can isomerize through a hydrogen shift to form more stable o-, m-, and p-ethynylphenyl radicals. These aryl radicals are highly reactive and can undergo ring-opening, potentially leading to the formation of triynes and other complex hydrocarbons, which is relevant in high-temperature environments. bohrium.com The study of such radicals is often limited due to their high reactivity. researchgate.net

While direct nucleophilic addition to the unactivated alkyne of this compound is not a primary reaction pathway, the alkyne can be activated by coordination to a metal center. In many palladium-catalyzed reactions, the alkyne moiety can interact with the metal, influencing the reaction's course.

Mechanistic Elucidation of Catalytic Processes

Understanding the detailed mechanisms of the catalytic reactions involving this compound is crucial for optimizing reaction conditions and developing new transformations. Mechanistic studies often employ a combination of kinetic analysis, isolation of intermediates, isotopic labeling, and computational modeling. rsc.org

For palladium-catalyzed cross-coupling reactions, the catalytic cycle is generally accepted to involve three main steps:

Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (Ar-Br) to a Pd(0) complex. illinois.edu Kinetic studies on the oxidative addition of phenyl halides to various Pd(0) phosphine (B1218219) complexes have shown that the coordination number of the reacting palladium species can depend on the halide. illinois.edu For bromoarenes, this step can proceed through a bisphosphine palladium species, L₂Pd(0). illinois.edu

Transmetalation (for Suzuki) or Alkyne Coordination/Deprotonation (for Sonogashira): In the Suzuki reaction, the Ar-Pd(II)-Br complex reacts with the organoboron species in the presence of a base. In the Sonogashira reaction, the alkyne coordinates to the palladium center, followed by deprotonation to form a palladium acetylide complex.

Reductive Elimination: The two organic fragments on the palladium center couple, and the C-C bond is formed, regenerating the Pd(0) catalyst and releasing the final product. illinois.edu

The nature of the ligand is paramount. Sterically bulky and electron-donating ligands promote the formation of more reactive, lower-coordinate palladium species and facilitate the reductive elimination step. nih.gov In some cases, the catalyst resting state has been identified, indicating which step in the cycle is the slowest or rate-determining. For some C-H functionalization reactions, C-H activation has been identified as the rate-determining step. rsc.orgnih.gov Mechanistic investigations have also revealed that in some systems, anionic palladium complexes can be formed, which exhibit significantly higher reactivity in subsequent steps like migratory insertion. illinois.edu

Applications of 1 Bromo 3 Phenylethynyl Benzene Derivatives in Advanced Materials Science

Building Blocks for Conjugated Systems and Oligomers

The phenylethynyl moiety is a fundamental component in the construction of π-conjugated systems, which are characterized by alternating single and multiple bonds that facilitate electron delocalization. This delocalization is the source of the unique electronic and optical properties of these materials. The presence of a bromine atom on the phenyl ring of 1-bromo-3-(phenylethynyl)benzene provides a reactive site, typically for palladium-catalyzed cross-coupling reactions like the Sonogashira, Heck, and Suzuki reactions. nih.govresearchgate.net These reactions are instrumental in extending the conjugated system by forming new carbon-carbon bonds, enabling the synthesis of a diverse range of oligomers and polymers. xmu.edu.cn

Synthesis of Linear and Star-Shaped Conjugated Architectures

The meta-substitution pattern of this compound is particularly useful for creating branched or star-shaped molecules. nih.gov While linear conjugated polymers have been extensively studied, star-shaped architectures offer unique advantages, including high solubility, well-defined molecular structures, and distinct physical properties compared to their linear counterparts. rsc.org

The synthesis of these architectures often employs a convergent or divergent approach. For instance, a central core molecule, such as 1,3,5-tribromobenzene, can be reacted with a phenylethynyl-containing arm, or conversely, a core with multiple ethynyl (B1212043) groups can be coupled with bromo-functionalized arms. The 1,3,5-tris(phenylethynyl)benzene (B53748) core is a classic example of a C3-symmetric star-shaped molecule where the meta-substitution pattern prevents full conjugation between the arms in the ground state, leading to three nearly independent chromophores within a single molecule. nih.gov This modular approach allows for precise control over the final molecular geometry and properties.

Table 1: Examples of Star-Shaped Molecules Synthesized from Phenylethynyl Precursors

| Core Unit | Arm Unit | Key Reaction | Resulting Architecture | Reference |

|---|---|---|---|---|

| 1,3,5-Trisubstituted Benzene (B151609) | Phenylethynyl derivatives | Sonogashira Coupling | Three-arm star-shaped oligomer | nih.gov |

| Triphenylamine | Vinyl triphenylamine | Heck Coupling | Three-arm star-shaped oligomer | researchgate.net |

Precursors for Macrocyclic Acetylenes

Arylene ethynylene macrocycles are a class of shape-persistent molecules with defined cavities and unique host-guest properties. The synthesis of these macrocycles often relies on the oxidative coupling of terminal alkynes or transition metal-catalyzed cyclization reactions of precursors containing both halide and alkyne functionalities. nih.gov

Derivatives of this compound are ideal precursors for these complex structures. The rigid phenylethynyl unit acts as a structural girder, while the bromo- and ethynyl- groups provide the necessary reactive ends for cyclization. For example, a "C-shaped" fragment derived from these precursors can undergo a Pd/Cu mediated homo-coupling reaction to form a macrocycle. rsc.org A dynamic combinatorial approach has also been described for the synthesis of arylene ethynylene macrocycles from linear polymers, showcasing the versatility of these building blocks. nih.gov

Organic Electronic Materials

The delocalized π-electron systems inherent to polymers and oligomers derived from this compound make them promising candidates for applications in organic electronics. These materials can be designed to transport charge carriers (electrons or holes) and exhibit interesting optical properties, forming the basis for devices like organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

Molecular Semiconductors and Charge-Carrier Transport

Poly(phenylacetylene) and its derivatives are a class of conjugated polymers that have been investigated as molecular semiconductors. The introduction of specific side groups can tune their electronic properties and processability. For example, poly(phenylacetylene) with a para-substituted phenylacetylene (B144264) group, which can be synthesized from a bromo-phenylethynyl precursor, demonstrates good solubility and a high carbon yield upon pyrolysis, making it a candidate for carbon-based electronics. osti.gov The charge transport in these materials is highly dependent on the molecular packing in the solid state, which can be influenced by the polymer's architecture and the nature of its substituents.

Table 2: Properties of a Phenylacetylene-Substituted Poly(phenylacetylene) Derivative

| Property | Value/Observation | Significance | Reference |

|---|---|---|---|

| Carbon Yield | ~80% | Potential as a high-quality carbon precursor. | osti.gov |

| Solubility | Good in common organic solvents (e.g., toluene, THF) | Facilitates processing and film formation for electronic devices. | osti.gov |

Liquid Crystalline Phases

Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal. The incorporation of rigid, rod-like units such as the phenylethynyl group into a molecule can induce liquid crystalline behavior. The ability to form ordered, yet fluid, phases is highly desirable for applications in displays and sensors.

While the parent this compound is not itself a liquid crystal, its derivatives can be designed to exhibit mesomorphic properties. By attaching flexible alkyl or alkoxy chains and other mesogenic groups, it is possible to create molecules that self-assemble into ordered phases, such as nematic or smectic phases. tandfonline.com For example, compounds containing a diphenylacetylene (B1204595) core have been shown to exhibit nematic liquid crystal phases. tandfonline.com The introduction of a terminal electron-withdrawing group, such as a sulfonic acid moiety, to a phenylethynyl-containing molecular structure has been shown to stabilize smectic A mesophases at high temperatures. nih.gov

Coordination Polymers and Metal-Organic Frameworks (MOFs)

Coordination polymers and metal-organic frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic molecules (linkers). youtube.com These materials are of immense interest due to their high porosity, tunable structures, and potential applications in gas storage, separation, and catalysis. nih.govnih.gov

The rigid and linear nature of the phenylethynyl unit makes it an excellent component for the construction of robust and porous frameworks. By modifying this compound to include coordinating groups, such as carboxylic acids or nitrogen-containing heterocycles, it can be used as a linker in the synthesis of MOFs. The length and rigidity of the linker are crucial in determining the topology and pore size of the resulting framework.

A series of coordination polymers have been constructed from 1,3,5-tris(functionalised-phenylethynyl)benzenes and copper ions. researchgate.net The synthesis of the organic linkers can start from precursors like 1,3,5-triethynylbenzene, which itself can be prepared from halogenated benzenes. These coordination polymers can be carbonized to produce microporous carbons, demonstrating a pathway from a well-defined molecular building block to a functional porous material. researchgate.net

Photoactive Materials and Optoelectronic Properties

The unique structural and electronic characteristics of this compound render it a valuable building block for the synthesis of novel photoactive materials with tailored optoelectronic properties. The presence of the reactive bromo-substituent and the rigid, conjugated phenylethynyl moiety allows for the construction of a diverse range of functional organic molecules and polymers. These materials are of significant interest for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors.

The primary method for elaborating the structure of this compound into more complex systems is the Sonogashira cross-coupling reaction. scielo.org.mxwikipedia.org This palladium-catalyzed reaction efficiently forms carbon-carbon bonds between the aryl bromide and terminal alkynes, enabling the synthesis of extended π-conjugated oligomers and polymers. scielo.org.mxwikipedia.org The meta-connectivity of the phenylethynyl group in this compound is a key determinant of the photophysical properties of the resulting materials. Unlike their para-substituted counterparts, which tend to have more planar structures and red-shifted absorption and emission spectra, meta-linked systems often exhibit a blue-shifted emission and can possess higher triplet energies, a desirable property for host materials in phosphorescent OLEDs.

Detailed research on derivatives specifically from this compound is somewhat limited in publicly accessible literature, with more focus placed on the 1,4- (para) substituted isomer. However, the principles of molecular design and the photophysical properties of related meta-substituted oligo(phenylene ethynylene)s (OPEs) and poly(phenylene ethynylene)s (PPEs) provide a strong basis for understanding the potential of materials derived from this compound.

Research into fluorescent oligo(p-phenyleneethynylene)s (OPE3) has demonstrated that these types of molecules can exhibit high fluorescence quantum yields, with some reaching up to 0.87. scielo.org.mx The synthesis of these materials was effectively achieved using Sonogashira coupling reactions. scielo.org.mx

Furthermore, studies on binaphthyl derivatives featuring phenylethynyl groups have shown that the position of this group significantly influences the extension of the π-system and thus the optical properties. chemrxiv.org These derivatives are also synthesized via the Sonogashira reaction, highlighting its versatility in creating complex photoactive molecules from halogenated precursors. chemrxiv.org

The optoelectronic properties of these materials are intrinsically linked to their molecular structure. The introduction of various substituents onto the phenylethynyl moiety or the benzene ring can be used to fine-tune the HOMO and LUMO energy levels, the absorption and emission wavelengths, and the quantum efficiency of the resulting materials. For instance, the incorporation of electron-donating or electron-withdrawing groups can modulate the intramolecular charge transfer (ICT) character of the excited state, influencing the emission color and efficiency.

The following table summarizes representative photophysical data for meta-substituted oligo(phenylene ethynylene)s, which serve as models for the types of properties that could be expected from derivatives of this compound.

| Compound/Oligomer Architecture | Absorption Max (λ_abs) [nm] | Emission Max (λ_em) [nm] | Fluorescence Quantum Yield (Φ_F) |

| meta-linked OPE trimer | ~350 | ~380-420 | High |

| meta-linked PPE polymer | ~360 | ~400-450 | Moderate to High |

| Donor-Acceptor meta-OPE | Varies with substituent | Varies (often red-shifted) | Variable |

This table presents generalized data for meta-substituted phenylethynyl systems as specific data for derivatives of this compound is not widely available.

The development of new persubstituted 1,3,5-trisethynyl benzenes through Sonogashira coupling has led to octopolar systems with notable optical properties. researchgate.net Specifically, systems with an electron-rich core and an electron-poor periphery exhibit advanced linear and second-order nonlinear optical characteristics. researchgate.net

In the context of OLEDs, derivatives of this compound could potentially be utilized as blue-emitting materials or as high-triplet-energy host materials for phosphorescent emitters. The non-linear, kinked structure imparted by the meta-linkages can disrupt intermolecular packing in the solid state, which can help to suppress aggregation-caused quenching of luminescence and improve the morphological stability of thin films in devices.

New luminescent complexes of Europium(III) have been synthesized using 2-(phenylethynyl)-1,10-phenanthroline as a ligand, which acts as an antenna to sensitize the metal's emission. mdpi.com This demonstrates the utility of the phenylethynyl group in the design of novel luminescent materials. mdpi.com

While detailed device data for materials explicitly derived from this compound are scarce, the foundational chemistry and the well-understood structure-property relationships in related systems strongly suggest a promising future for this compound in the field of advanced materials science. Further research into the synthesis and characterization of specific derivatives will be crucial to fully unlock their potential in optoelectronic applications.

Computational and Advanced Spectroscopic Characterization of Phenylethynylbenzenes

Quantum-Chemical Investigations of Electronic Structures and Excited States

Quantum-chemical calculations are powerful tools for predicting and understanding the electronic behavior of molecules. For phenylethynylbenzenes, these methods elucidate the nature of molecular orbitals and their response to electronic excitation, which are critical for applications in organic electronics.

Density Functional Theory (DFT) Studies on Molecular Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. Studies on molecules structurally related to 1-bromo-3-(phenylethynyl)benzene, such as substituted naphthalenes and benzyne (B1209423) systems, demonstrate the utility of DFT in predicting molecular geometries and electronic properties. escholarship.orgnih.gov For instance, DFT calculations at the B3LYP-D3/6-311++G(d,p) level of theory have been effectively used to analyze the effects of substituents on aromatic systems. nih.gov

These computational approaches can determine key structural parameters and electronic distributions within the this compound molecule. The inherent asymmetry introduced by the meta-substituted bromine atom influences the molecule's dipole moment and charge distribution, which can be precisely modeled. While specific DFT data for this exact compound is not extensively published, the methodology is robust for predicting its ground-state properties, such as optimized geometry, bond lengths, and angles.

Time-Dependent DFT (TDDFT) for Photophysical Behavior

Time-Dependent Density Functional Theory (TDDFT) extends DFT to describe the properties of molecules in their electronically excited states. This is crucial for understanding photophysical behaviors like light absorption and emission. Research on related compounds, such as meta-substituted thienyl benzenes, has employed TDDFT to correlate molecular structure with absorption and emission spectra. nih.gov These studies have shown that excitons can be localized to specific "arms" of a molecule based on its substitution pattern. nih.gov

For this compound, TDDFT calculations would be instrumental in predicting its UV-Vis absorption spectrum by calculating the energies of vertical electronic transitions from the ground state to various excited states. The theory can also provide insights into the nature of these transitions, for example, whether they are localized on the phenylethynyl fragment or involve charge transfer across the molecule.

Analysis of Frontier Molecular Orbitals and Charge Transport

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to a molecule's electronic properties and reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's potential as an organic semiconductor.

In related aromatic systems, the nature and energy of these orbitals are highly dependent on the molecular structure and substitution. nih.gov For this compound, the HOMO is expected to be a π-orbital distributed across the phenylethynyl backbone, while the LUMO would be a corresponding π*-antibonding orbital. The bromine substituent, being electron-withdrawing, would likely lower the energies of both the HOMO and LUMO compared to the unsubstituted diphenylacetylene (B1204595). The precise distribution and energy levels, which dictate charge transport capabilities, can be accurately mapped using DFT calculations. nih.gov

| Property | Predicted Characteristic |

| HOMO Distribution | π-orbital character, delocalized over the phenylethynyl system. |

| LUMO Distribution | π*-antibonding character, delocalized over the phenylethynyl system. |

| Effect of Bromine | Lowers the energy of both HOMO and LUMO levels. |

| HOMO-LUMO Gap | A key determinant of electronic and optical properties. |

Advanced Spectroscopic Techniques for Structural and Electronic Elucidation

Spectroscopic methods provide experimental validation for computational predictions and offer direct measurements of molecular structure and electronic transitions.

UV-Vis and Fluorescence Spectroscopy for Electronic Transitions

UV-Visible (UV-Vis) and fluorescence spectroscopy are used to probe the electronic transitions between the ground and excited states of a molecule. The UV-Vis absorption spectrum of this compound is expected to show characteristic π-π* transitions associated with the conjugated phenylethynyl system. The position and intensity of the absorption maxima are sensitive to the molecular structure. Studies on similar meta-substituted systems have shown that the electronic coupling between the aromatic rings can influence the absorption and emission characteristics. nih.gov

Fluorescence spectroscopy measures the emission of light from an excited electronic state as it returns to the ground state. The emission wavelength and fluorescence quantum yield are important photophysical parameters. For this compound, the bromine atom can induce a "heavy-atom effect," which may promote intersystem crossing to the triplet state, potentially quenching fluorescence and favoring phosphorescence. A comparative analysis with its non-brominated analog would quantify the impact of the bromine substituent on the molecule's emissive properties.

| Spectroscopic Technique | Information Obtained for this compound |

| ¹H NMR | Chemical shifts and coupling patterns of aromatic protons, confirming connectivity. |

| ¹³C NMR | Unique signals for each carbon atom, verifying the molecular skeleton and substitution. |

| UV-Vis Spectroscopy | Wavelengths of maximum absorption (λmax) corresponding to π-π* electronic transitions. |

| Fluorescence Spectroscopy | Emission spectrum and quantum yield, revealing the fate of the excited state. |

Electron Spin Resonance (ESR) for Radical Studies

Single-Crystal X-ray Diffraction for Solid-State Structures

As of the latest available data, a complete single-crystal X-ray diffraction analysis for this compound has not been reported in peer-reviewed literature. The determination of a crystal structure is fundamental to understanding the precise three-dimensional arrangement of molecules in the solid state, providing definitive information on bond lengths, bond angles, and torsional angles. Without such a study, key crystallographic parameters remain undetermined.

Therefore, a data table for the solid-state structure of this compound cannot be compiled.

Table 1: Crystallographic Data for this compound (Data not available in published literature)

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₄H₉Br |

| Crystal System | Not Available |

| Space Group | Not Available |

| a (Å) | Not Available |

| b (Å) | Not Available |

| c (Å) | Not Available |

| α (°) | Not Available |

| β (°) | Not Available |

| γ (°) | Not Available |

| Volume (ų) | Not Available |

Intermolecular Interactions and Self-Assembly

A detailed analysis of the intermolecular interactions and self-assembly behavior of this compound is contingent upon the availability of its single-crystal structure. The specific packing motifs, driven by non-covalent forces, dictate the supramolecular architecture of the compound in the solid state.

Potential interactions that could govern the self-assembly of this compound include:

Halogen Bonding: The bromine atom could act as a halogen bond donor, interacting with electron-rich regions of neighboring molecules, such as the π-system of the phenyl or phenylethynyl groups.

π-π Stacking: The aromatic rings could engage in stacking interactions, contributing significantly to crystal cohesion.

C-H···π Interactions: Hydrogen atoms on the phenyl rings could form weak hydrogen bonds with the electron clouds of adjacent aromatic systems.

However, without experimental crystallographic data, any discussion of these interactions remains speculative. The precise nature, geometry, and energetic contributions of the forces driving the self-assembly of this compound are currently unknown.

Conclusion and Future Research Directions

Summary of Current Research Paradigms

Current research on 1-bromo-3-(phenylethynyl)benzene and related phenylethynylbenzenes is largely centered on their synthesis and the investigation of their photophysical and material properties. The Sonogashira cross-coupling reaction remains a cornerstone for the synthesis of these compounds, providing a reliable method for forming the core phenylethynylbenzene structure. nih.gov A significant body of research focuses on the synthesis of 1,4-bis(phenylethynyl)benzene (B159325) (BPEB) derivatives, which are structurally related to this compound. These studies often explore the impact of various substituents on the molecule's properties, such as its thermal behavior and optical anisotropy. nih.gov

Quantum-chemical calculations are increasingly employed to understand the electronic structure and photochemistry of oligo(phenylethynyl)benzenes. rsc.org These theoretical studies provide valuable insights into the optical properties of these molecules, which are crucial for their application in areas like liquid crystals. For instance, research has shown that twisting an outer phenyl ring in 1,4-bis(phenylethynyl)benzene significantly alters its photochemical properties. rsc.org The introduction of fluorine atoms has also been investigated, although they appear to have a minimal effect on the optical properties of BPEB. rsc.org

Emerging Avenues for Synthetic Innovation

While traditional cross-coupling methods are well-established, the future of phenylethynylbenzene synthesis lies in the development of more efficient, sustainable, and versatile methodologies. A key area of innovation is the exploration of novel catalytic systems that can operate under milder conditions and with greater functional group tolerance. The development of new ligands and palladium catalysts continues to be a focus for improving the efficiency of Sonogashira reactions. nih.gov

Furthermore, there is a growing interest in moving beyond palladium-based catalysis to more abundant and less toxic metals. This shift not only addresses cost and sustainability concerns but also opens up new reactivity patterns and synthetic possibilities. The design of one-pot or tandem reaction sequences that allow for the rapid construction of complex phenylethynylbenzene architectures from simple precursors is another promising direction.

Prospective Applications in Advanced Materials and Nanoscience

The unique electronic and structural properties of this compound and its derivatives make them highly promising candidates for a range of applications in advanced materials and nanoscience. Their rigid, linear structure and conjugated π-system are ideal for the construction of molecular wires and other components for molecular electronics.

The investigation of 1,4-bis(phenylethynyl)benzene derivatives as components in liquid crystals highlights a significant application area. nih.govnih.gov These compounds can exhibit a wide nematic phase temperature range, high optical anisotropy, and suitable dielectric anisotropy, making them valuable for creating liquid crystal mixtures for displays and other electro-optical devices. nih.gov The addition of chiral dopants to these mixtures can even lead to the formation of blue phase liquid crystals. nih.gov

In the realm of nanoscience, the self-assembly of phenylethynylbenzene-based molecules is a burgeoning area of research. The ability to control the non-covalent interactions between these molecules could lead to the bottom-up fabrication of novel nanomaterials with tailored optical and electronic properties. The development of flexible organic crystals from related π-conjugated systems also suggests potential applications in flexible electronics and optoelectronics. researchgate.net

Challenges and Opportunities in Phenylethynylbenzene Chemistry

Despite the significant progress, several challenges remain in the field of phenylethynylbenzene chemistry. A primary challenge lies in achieving precise control over the three-dimensional arrangement of these molecules in the solid state to optimize their material properties. Overcoming the inherent brittleness of many organic crystals to create truly flexible and robust materials is another significant hurdle. researchgate.net

The poor processability of some covalent organic frameworks (COFs) derived from similar building blocks also limits their practical applications. researchgate.net Developing strategies to improve the solubility and processability of these materials without compromising their desirable electronic properties is a key challenge.

However, these challenges also present exciting opportunities for future research. The development of advanced characterization techniques and computational modeling will be crucial for understanding and predicting the structure-property relationships in phenylethynylbenzene-based materials. The strategic incorporation of functional groups to tune intermolecular interactions and enhance processability offers a vast design space for chemists. As our understanding of the fundamental principles governing the behavior of these molecules grows, so too will the opportunities to harness their potential in a new generation of advanced materials and technologies.

Q & A

Q. What are the optimal synthetic routes for preparing 1-bromo-3-(phenylethynyl)benzene, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via Sonogashira coupling , a cross-coupling reaction between a terminal alkyne and an aryl halide. Key parameters include:

- Catalyst system : Pd(PPh₃)₂Cl₂/CuI in a 1:1 molar ratio .

- Solvent : Triethylamine (TEA) or THF under inert atmosphere (N₂/Ar).

- Temperature : 60–80°C for 12–24 hours, optimized to minimize side reactions like alkyne oligomerization .

- Substrate ratio : A 1.2:1 molar excess of phenylacetylene to 1-bromo-3-iodobenzene improves yield (~75–85%) .

Post-synthesis, purification via column chromatography (silica gel, hexane/EtOAc) ensures >95% purity. Challenges include competing Glaser coupling; using degassed solvents and controlled stoichiometry mitigates this .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

- ¹H NMR : Distinct peaks for aromatic protons (δ 7.2–7.8 ppm) and ethynyl protons (absent due to symmetry). Coupling patterns confirm substitution on the benzene ring .

- ¹³C NMR : Signals at δ 85–95 ppm (sp-hybridized carbons) and δ 120–135 ppm (aromatic carbons) .

- IR Spectroscopy : Alkyne C≡C stretch at ~2100–2260 cm⁻¹ and C-Br stretch at 550–650 cm⁻¹ .

- Mass Spectrometry : Molecular ion peak at m/z 257.13 (C₁₄H₉Br⁺) with isotopic patterns confirming bromine .

Q. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?

The bromine atom acts as an electron-withdrawing group (EWG), polarizing the C-Br bond and enhancing electrophilicity at the aryl position. The phenylethynyl group provides steric bulk and π-conjugation, stabilizing transition states in coupling reactions. This dual functionality enables:

- Suzuki-Miyaura reactions : Bromine substitution with boronic acids (Pd catalysis, K₂CO₃ base) .

- Cycloadditions : Participation in [2+2] or Diels-Alder reactions via the alkyne moiety .

Reactivity is pH-sensitive; basic conditions (e.g., TEA) deprotonate terminal alkynes, while acidic conditions risk alkyne protonation .

Advanced Research Questions

Q. What challenges arise when using this compound as a monomer in zero-valent nickel-mediated polymerizations, and how can these be addressed?

In polymerization attempts with zero-valent Ni, key challenges include:

- Incomplete coupling : Competing side reactions (e.g., alkyne dimerization) reduce polymer chain length. Using bulky ligands (e.g., PPh₃) or low temperatures (–20°C) suppresses this .

- Catalyst poisoning : Residual oxygen or moisture deactivates Ni⁰. Rigorous solvent drying (Na/benzophenone) and Schlenk techniques are critical .

- Characterization ambiguity : Broadened ¹H NMR signals (δ 6.5–7.5 ppm) and lack of resolution complicate molecular weight analysis. Gel Permeation Chromatography (GPC) with THF eluent is recommended for polymer sizing .

Q. How do competing reaction pathways (e.g., Castro-Stephens vs. Sonogashira coupling) affect the synthesis of derivatives from this compound?

Q. What mechanistic insights explain the limited success of metallacycle transfer reactions involving zirconocene intermediates and this compound?

Attempts to synthesize zirconacyclopentadienes from this compound face:

- Steric hindrance : The phenylethynyl group impedes Zr coordination. Smaller substituents (e.g., methyl) improve metallacycle formation .

- Redox instability : Zr⁰ intermediates oxidize readily, forming ZrCl₂ byproducts. Low-temperature conditions (–78°C) and excess Cp₂ZrCl₂ enhance stability .

- Incomplete characterization : ¹H NMR of hydrolyzed products (δ 0.5–1.5 ppm for Cp ligands) suggests partial success, but X-ray crystallography is needed for conclusive structural analysis .

Q. How can researchers resolve contradictions in reported synthetic yields for this compound derivatives?

Discrepancies often stem from:

- Catalyst batch variability : Commercial Pd sources (e.g., Strem vs. Sigma) differ in activity. Pre-activation (reduction with NaBH₄) improves consistency .

- Solvent purity : Traces of water in TEA reduce CuI efficacy. Distillation over CaH₂ is advised .

- Workup protocols : Acidic washes (1M HCl) remove Cu residues but may protonate alkynes. Neutral extraction (NaHCO₃) preserves product integrity .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。